molecular formula C14H12F3IO3S B14136636 (2-Methylphenyl)(phenyl)iodonium triflate

(2-Methylphenyl)(phenyl)iodonium triflate

Cat. No.: B14136636
M. Wt: 444.21 g/mol
InChI Key: ZZPPDFZNFWAYET-UHFFFAOYSA-M
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Description

(2-Methylphenyl)(phenyl)iodonium triflate is an organoiodine compound widely used as a synthetic intermediate in organic chemistry. It is known for its hypervalent iodine structure, which makes it a valuable reagent in various chemical reactions. The compound has the molecular formula C14H13F3IO3S and a molecular weight of 446.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with (2-methylphenyl)boronic acid in the presence of a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the hypervalent iodine intermediate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)(phenyl)iodonium triflate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the iodonium group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.

    Reduction Reactions: It can be reduced to form iodobenzene and (2-methylphenyl) derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, thiols, and carboxylates. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield arylamines, while reactions with thiols produce aryl sulfides .

Scientific Research Applications

(2-Methylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylphenyl)(phenyl)iodonium triflate involves the transfer of the aryl group from the iodonium center to a nucleophile. This process is facilitated by the hypervalent iodine structure, which stabilizes the transition state and lowers the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylphenyl)(phenyl)iodonium triflate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of the methyl group on the phenyl ring influences its electronic properties and makes it a versatile reagent in various chemical transformations .

Properties

Molecular Formula

C14H12F3IO3S

Molecular Weight

444.21 g/mol

IUPAC Name

(2-methylphenyl)-phenyliodanium;trifluoromethanesulfonate

InChI

InChI=1S/C13H12I.CHF3O3S/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

ZZPPDFZNFWAYET-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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